
Octacosanoic acid
Overview
Description
. It is a naturally occurring compound found in various plant sources, including wheat germ oil, rice bran oil, and sugar cane wax . This compound is known for its significant role in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octacosanoic acid can be synthesized through the oxidation of octacosanol, a long-chain aliphatic alcohol . The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. For instance, it can be isolated from sugar cane wax through a series of extraction and purification steps, including solvent extraction, crystallization, and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form octacosanol.
Esterification: this compound can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Octacosanol.
Esterification: Esters of this compound.
Scientific Research Applications
Biological and Medical Applications
1.1. Platelet Aggregation Inhibition
Octacosanoic acid has been shown to inhibit platelet aggregation. Research indicates that it can suppress platelet activation induced by various agonists in vitro and ex vivo. A study involving human volunteers demonstrated that this compound effectively reduced platelet aggregation in platelet-rich plasma (PRP) samples .
Case Study:
- Study Title: Inhibition of Platelet Aggregation by this compound
- Methodology: The study involved adding this compound to PRP obtained from healthy individuals and measuring the aggregation response.
- Findings: A significant reduction in aggregation was observed, suggesting potential therapeutic applications in cardiovascular diseases.
1.2. Antibacterial and Anticancer Properties
Research has identified this compound as a compound with antibacterial properties against specific pathogens, such as Klebsiella pneumoniae, while exhibiting moderate activity against Bacillus cereus and Escherichia coli . Additionally, it has demonstrated cytotoxic effects against human leukemia cells (HL-60 cell line) with an IC50 value of 2.2 µg/ml .
Case Study:
- Study Title: Antibacterial and Cytotoxic Effects of this compound
- Methodology: The compound was tested against various bacterial strains and human cancer cell lines using standard assays.
- Results:
- Antibacterial Activity: Moderate inhibition against Klebsiella pneumoniae.
- Cytotoxicity: Significant growth inhibition observed in HL-60 cells.
Industrial Applications
2.1. Surfactants and Emulsifiers
This compound is utilized in the formulation of surfactants and emulsifiers due to its ability to stabilize emulsions and enhance the solubility of hydrophobic compounds . This property is particularly valuable in food processing, cosmetics, and pharmaceuticals.
Data Table: Industrial Applications of this compound
Application | Description | Benefits |
---|---|---|
Surfactants | Used to reduce surface tension in liquids | Improves mixing and stability |
Emulsifiers | Stabilizes oil-in-water emulsions | Enhances texture and shelf life |
Coatings | Used in protective coatings for various materials | Provides water resistance |
Nutritional Role and Metabolism
This compound plays a role as an energy source and is involved in lipid metabolism. It is formed from octacosanol through beta-oxidation processes . Its presence in human tissues suggests a physiological role that warrants further investigation into its metabolic pathways.
Case Study:
- Study Title: Metabolism of Octacosanol to this compound
- Methodology: In vitro studies using fibroblast cultures to track the conversion process.
- Findings: Confirmation of this compound formation from octacosanol, indicating its metabolic significance.
Future Research Directions
While current studies highlight the potential applications of this compound, further research is needed to explore its mechanisms of action, particularly regarding its therapeutic effects on cardiovascular health and cancer treatment. Investigations into its biosynthetic pathways in marine organisms may also reveal novel bioactive compounds.
Mechanism of Action
The mechanism of action of octacosanoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit platelet aggregation by interfering with arachidonic acid metabolism . Additionally, it can modulate lipid metabolism and exhibit anti-inflammatory properties .
Comparison with Similar Compounds
- Hexacosanoic acid (C26H52O2)
- Tetracosanoic acid (C24H48O2)
- Docosanoic acid (C22H44O2)
Comparison: Octacosanoic acid is unique due to its longer carbon chain length compared to other similar fatty acids. This longer chain length contributes to its distinct physicochemical properties and biological activities . For example, it has a higher melting point and greater hydrophobicity, making it suitable for specific industrial applications such as waxes and coatings .
Biological Activity
Octacosanoic acid, also known as behenic acid, is a very-long-chain saturated fatty acid with the chemical formula C28H56O2. It is primarily found in various natural sources, including plant waxes and marine organisms. This article explores the biological activities of this compound, focusing on its antimicrobial, cytotoxic, and metabolic properties, supported by relevant research findings and data.
1. Chemical Structure and Sources
This compound is characterized by a long hydrocarbon chain, which contributes to its unique biological properties. It can be isolated from sources such as sugarcane wax and certain marine sponges like Xestospongia sp. . The compound is synthesized via the beta-oxidation of octacosanol, another long-chain fatty alcohol.
2.1 Antimicrobial Activity
Research has demonstrated that this compound exhibits varying degrees of antimicrobial activity against several bacterial strains. A study evaluating its effects against Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae reported the following results:
Bacterial Strain | Inhibition Activity |
---|---|
Bacillus cereus | Weak (+) |
Escherichia coli | Weak (+) |
Klebsiella pneumoniae | Moderate (++) |
The compound showed a significant inhibition zone against Klebsiella pneumoniae, indicating moderate antibacterial properties, while its activity against other strains was minimal .
2.2 Cytotoxic Activity
This compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies using the human promyelocytic leukemia cell line (HL-60) revealed an IC50 value of 2.2 µg/ml, indicating a notable cytotoxic effect. The percentage of cell viability was significantly reduced in treated cells compared to untreated controls .
3. Metabolic Effects
In addition to its antimicrobial and cytotoxic activities, this compound has been implicated in various metabolic processes. It has been found to inhibit platelet aggregation in ex vivo studies involving rat and human platelet-rich plasma. This property suggests potential applications in cardiovascular health by preventing thrombosis .
4. Case Studies and Clinical Relevance
Recent research has identified this compound as a potential biomarker for peritoneal metastasis in gastric cancer patients. In a cohort study analyzing peritoneal lavage fluid (PLF), this compound levels were associated with diagnostic capabilities for identifying metastasis, highlighting its relevance in cancer diagnostics .
5.
This compound exhibits diverse biological activities, including antimicrobial effects against specific bacteria and significant cytotoxicity towards cancer cells. Its role as a potential biomarker in cancer diagnostics further emphasizes its importance in medical research. Continued exploration of this compound may uncover additional therapeutic applications and enhance our understanding of its biochemical interactions.
Q & A
Basic Research Questions
Q. What are the optimal analytical methods for quantifying octacosanoic acid in complex biological matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for long-chain fatty acids. Prior derivatization (e.g., methyl esterification) enhances volatility . Nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) can confirm structural integrity, especially when isolating this compound from natural sources like plant waxes or microbial cultures . For lipidomic studies, reverse-phase liquid chromatography coupled with high-resolution MS improves separation of very-long-chain fatty acids (VLCFAs) .
Q. How can this compound be isolated and purified from natural sources such as plant waxes?
Methodological Answer: Soxhlet extraction with nonpolar solvents (e.g., hexane) is effective for initial extraction from plant waxes. Subsequent purification involves saponification to hydrolyze esters into free fatty acids, followed by recrystallization using ethanol or acetone to isolate this compound . Thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) mobile phase can monitor purity, and column chromatography (silica gel) resolves co-eluting VLCFAs .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer: this compound (C28:0) has a melting point of 91–93°C, requiring heating for solubilization in organic solvents (e.g., chloroform, ethanol) . Its low water solubility necessitates lipid carriers (e.g., cyclodextrins) for in vitro cellular studies . Stability tests under varying pH and temperature conditions are critical for long-term storage; refrigeration (-4°C) in inert atmospheres prevents oxidation .
Advanced Research Questions
Q. How does this compound modulate lipid signaling pathways, and what experimental models validate these mechanisms?
Methodological Answer: In vitro studies using human platelet-rich plasma have shown this compound inhibits arachidonic acid metabolism, reducing thromboxane A₂ synthesis (IC₅₀ ~50 µM) . To confirm pathway specificity, knockdown models (e.g., COX-1/2 siRNA in endothelial cells) and LC-MS-based eicosanoid profiling are recommended . Zebrafish thrombosis models provide in vivo validation of antiplatelet effects .
Q. What experimental strategies address contradictions in reported bioactivity data, such as weak antimicrobial activity versus cytotoxicity in cancer cells?
Methodological Answer: Discrepancies may arise from assay conditions. For antimicrobial studies, MIC assays using broth microdilution (CLSI guidelines) with standardized inoculum sizes (1×10⁵ CFU/mL) are critical . In cytotoxicity studies (e.g., HL-60 leukemia cells), ensure controlled lipid delivery via serum-free media to avoid nonspecific binding . Dose-response curves (0.1–100 µg/mL) and time-course experiments distinguish direct toxicity from metabolic byproduct effects .
Q. How can metabolic tracing elucidate the β-oxidation pathway of this compound in mammalian systems?
Methodological Answer: Isotopic labeling (e.g., ¹³C-octacosanoic acid) tracked via LC-MS in liver homogenates identifies intermediates like tetracosanoic acid (C24:0) and acetyl-CoA . CRISPR-Cas9 knockout of ACOX1 (peroxisomal acyl-CoA oxidase) in murine hepatocytes confirms peroxisomal β-oxidation as the primary catabolic route .
Q. What are the challenges in designing in vivo studies to evaluate this compound’s cholesterol-lowering effects?
Methodological Answer: Rodent models require high-fat diets to induce hypercholesterolemia, with this compound administered via oral gavage (10–100 mg/kg/day) . Plasma lipid profiling (total cholesterol, LDL/VLDL) must account for diurnal variations. Confounding factors include gut microbiota-mediated metabolism; germ-free models or fecal transplantation controls isolate direct effects .
Q. Data Interpretation and Validation
Q. How should researchers validate the purity of this compound batches for reproducible pharmacological studies?
Methodological Answer: Combine multiple techniques:
- Purity : GC-MS with a certified reference standard (≥98% by peak area) .
- Contaminants : Inductively coupled plasma-MS detects trace metals from synthesis catalysts .
- Stability : Accelerated aging tests (40°C/75% RH for 6 months) with periodic NMR to detect degradation .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?
Methodological Answer: Non-linear regression (e.g., log[inhibitor] vs. response in Prism) models dose-response relationships. For heterogeneous data (e.g., variable IC₅₀ across cell lines), mixed-effects models account for biological replicates . Meta-analysis of published IC₅₀ values (e.g., HL-60 vs. solid tumors) identifies tissue-specific sensitivities .
Properties
IUPAC Name |
octacosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOPWMOLSKOLTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52258-47-6 (1/2Ca salt) | |
Record name | Octacosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |
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DSSTOX Substance ID |
DTXSID2075051 | |
Record name | Octacosanoic acid | |
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Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Sigma-Aldrich MSDS], Solid | |
Record name | Octacosanoic acid | |
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Record name | Octacosanoic acid | |
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CAS No. |
506-48-9 | |
Record name | Octacosanoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=506-48-9 | |
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Record name | Octacosanoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |
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Record name | OCTACOSANOIC ACID | |
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Record name | Octacosanoic acid | |
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Record name | Octacosanoic acid | |
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Record name | MONTANIC ACID | |
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Record name | Octacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
90.9 °C | |
Record name | Octacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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